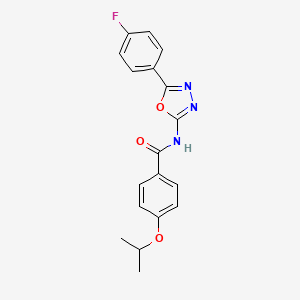

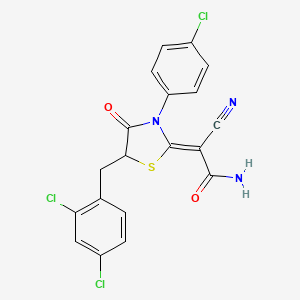

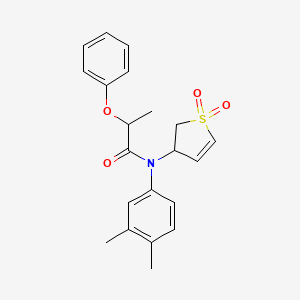

![molecular formula C22H19N5O4 B2532619 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942009-16-7](/img/structure/B2532619.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, appears to be a complex molecule that may be related to the pyrazolo[3,4-d]pyrimidine derivatives mentioned in the provided papers. These derivatives are known for their potential biological activities, which include antioxidant and antimicrobial properties . The structure of the compound suggests it may have similar activities due to the presence of a pyrazolo[3,4-d]pyridazine core, which is a close relative to the pyrazolo[3,4-d]pyrimidines.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of Schiff's bases, reactions with ethyl cyanoacetate, and subsequent reactions to introduce various functional groups . While the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route could be employed, involving the formation of a Schiff base followed by cyclization and functionalization steps.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrazolo[3,4-d]pyridazine ring, which is a bicyclic system consisting of a pyrazole ring fused to a pyridazine ring. This core structure is known to be versatile for chemical modifications, which can lead to a variety of biological activities . The presence of a benzo[d][1,3]dioxol-5-yl group suggests additional electron-donating properties, which could influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyridazine core of the compound is likely to undergo various chemical reactions, including oxidative cyclization as seen in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives . The compound may also participate in reactions typical of acetamide groups, such as hydrolysis or nucleophilic substitution, which could be relevant in its biological activity or metabolism.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with pyrazolo[3,4-d]pyrimidine structures have been shown to possess significant antioxidant and antimicrobial activities . These properties are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay for antioxidant activity and diffusion plate methods for antimicrobial activity. The compound's solubility, stability, and reactivity would be influenced by its functional groups and overall molecular architecture.

Applications De Recherche Scientifique

Radioligand Binding and Receptor Characterization

One application involves the use of a compound closely related to the specified chemical as a selective antagonist ligand for A2B adenosine receptors. This compound, identified for its high affinity and specificity, serves as a critical tool for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies highlight the importance of hydrogen bonding in the self-assembly process and investigate the complexes' significant antioxidant activity, indicating potential applications in biochemical and pharmacological fields (Chkirate et al., 2019).

Insecticidal Applications

Another study has explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. This research assesses the compounds' insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis, offering insights into potential agricultural applications (Fadda et al., 2017).

Synthesis and Biological Activity

Further research demonstrates the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and isoxazolines, derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These studies not only elaborate on the synthetic routes to these compounds but also explore their potential biological activities, such as antimicrobial and antioxidant properties, indicating a broad spectrum of scientific research applications (Rahmouni et al., 2014).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-13-5-3-4-6-17(13)27-21-16(10-23-27)14(2)25-26(22(21)29)11-20(28)24-15-7-8-18-19(9-15)31-12-30-18/h3-10H,11-12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNIXXPHVJGIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

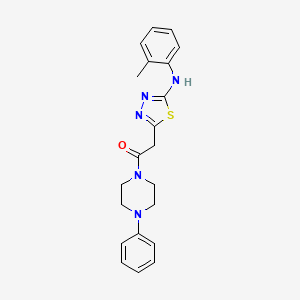

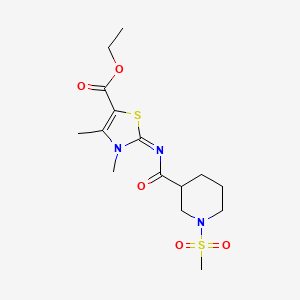

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)

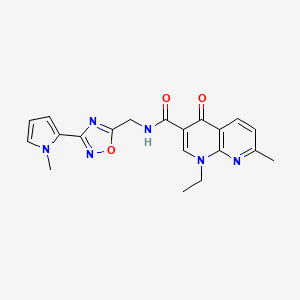

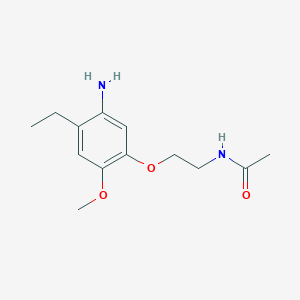

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

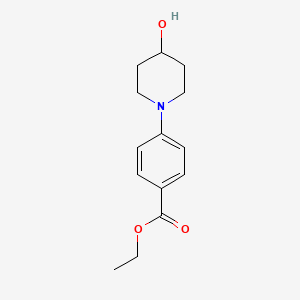

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)

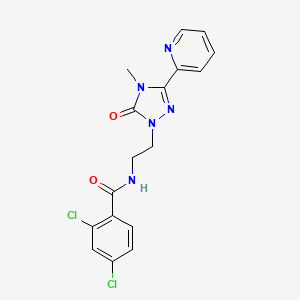

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)